![molecular formula C23H20N2O B11648188 4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)
4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metil-2-[4-(4-metilfenil)-3H-1,5-benzodiazepin-2-il]fenol es un compuesto orgánico complejo que pertenece a la clase de las benzodiazepinas. Las benzodiazepinas son conocidas por su amplia gama de aplicaciones, particularmente en el campo de la medicina como ansiolíticos, sedantes y relajantes musculares.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-metil-2-[4-(4-metilfenil)-3H-1,5-benzodiazepin-2-il]fenol típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye:
Formación del núcleo de benzodiazepina: Esto se puede lograr mediante la condensación de o-fenilendiamina con un aldehído o cetona adecuado en condiciones ácidas.
Introducción del grupo fenol: El grupo fenol se puede introducir mediante sustitución aromática electrofílica, donde un derivado de fenol reacciona con el núcleo de benzodiazepina.
Metilación: El paso final implica la metilación del grupo fenol utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Los catalizadores y los solventes se eligen para minimizar el impacto ambiental y garantizar la rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-metil-2-[4-(4-metilfenil)-3H-1,5-benzodiazepin-2-il]fenol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo fenol se puede oxidar para formar quinonas utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El núcleo de benzodiazepina se puede reducir para formar derivados dihidro utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo de fenol, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro en presencia de un catalizador como el cloruro de hierro (III).
Principales Productos
Oxidación: Derivados de quinona.
Reducción: Derivados de dihidrobenzodiazepina.
Sustitución: Derivados de fenol halogenados.
Aplicaciones Científicas De Investigación
4-metil-2-[4-(4-metilfenil)-3H-1,5-benzodiazepin-2-il]fenol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de derivados de benzodiazepina más complejos.
Biología: Se estudia por sus potenciales efectos en los sistemas de neurotransmisores y la unión de receptores.
Medicina: Se investiga por sus propiedades ansiolíticas y sedantes.
Industria: Posible uso en el desarrollo de nuevos productos farmacéuticos e intermediarios químicos.
Mecanismo De Acción
El mecanismo de acción de 4-metil-2-[4-(4-metilfenil)-3H-1,5-benzodiazepin-2-il]fenol implica su interacción con el sistema nervioso central. Se une a los receptores del ácido gamma-aminobutírico (GABA), potenciando los efectos inhibitorios del GABA. Esto lleva a un aumento de la entrada de iones cloruro, hiperpolarización de las neuronas y un efecto calmante en el sistema nervioso.
Comparación Con Compuestos Similares
Compuestos Similares
Diazepam: Otra benzodiazepina con propiedades ansiolíticas similares.
Lorazepam: Conocido por sus efectos sedantes.
Clonazepam: Utilizado principalmente por sus propiedades anticonvulsivas.
Singularidad
4-metil-2-[4-(4-metilfenil)-3H-1,5-benzodiazepin-2-il]fenol es único debido a su patrón de sustitución específico, que puede conferir propiedades farmacológicas distintas en comparación con otras benzodiazepinas. Su grupo fenol también permite modificaciones químicas adicionales, lo que podría conducir a nuevos derivados con mayor eficacia o efectos secundarios reducidos.
Propiedades
Fórmula molecular |
C23H20N2O |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-methyl-2-[2-(4-methylphenyl)-3H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C23H20N2O/c1-15-7-10-17(11-8-15)21-14-22(18-13-16(2)9-12-23(18)26)25-20-6-4-3-5-19(20)24-21/h3-13,26H,14H2,1-2H3 |
Clave InChI |
GFEDITQYBKNRKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C4=C(C=CC(=C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648110.png)
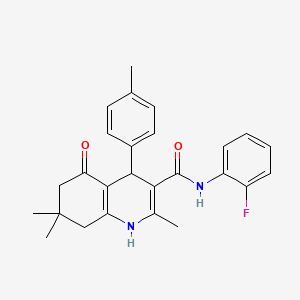
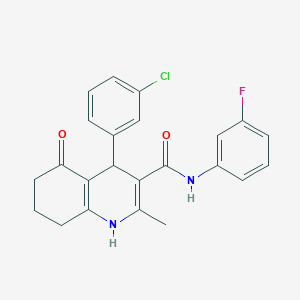
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11648131.png)
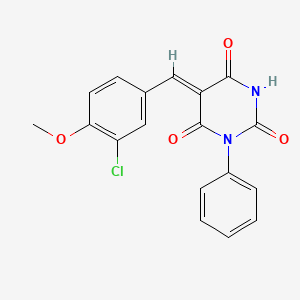
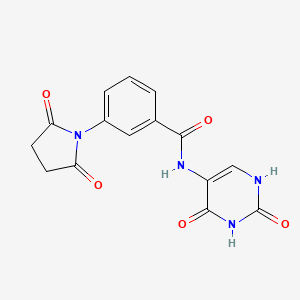
![4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide](/img/structure/B11648138.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648141.png)
![2-{[(3-Methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11648151.png)
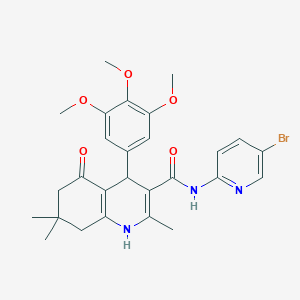
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11648169.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11648187.png)
